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Compound of Interest

Compound Name: J-104129

Cat. No.: B15574322

This document provides a detailed overview of the discovery, synthesis, and pharmacological
characterization of J-104129, a potent and selective M3 muscarinic receptor antagonist. It is
intended for researchers, scientists, and professionals in the field of drug development.

Introduction

J-104129 is a selective antagonist of the M3 muscarinic acetylcholine receptor, a key target in
the regulation of smooth muscle contraction. Its high affinity and selectivity for the M3 receptor
subtype over the M2 subtype make it a promising candidate for the treatment of obstructive
airway diseases, such as asthma and chronic obstructive pulmonary disease (COPD). This
guide will delve into the discovery process, the stereoselective synthetic route, and the key
pharmacological data that define the profile of J-104129.

Discovery

The discovery of J-104129 originated from a focused lead optimization program centered on a
series of 4-acetamidopiperidine derivatives.[1] The initial lead compounds exhibited modest
selectivity for the M3 receptor over the M2 receptor. Through systematic chemical
modifications, researchers identified key structural features that significantly enhanced this
selectivity.

The critical breakthrough came with the synthesis of (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-
4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, the enantiomer that was designated as J-
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104129.[1] This compound demonstrated a remarkable 120-fold selectivity for the human M3
receptor over the M2 receptor.[1]

Discovery Workflow

The discovery process followed a classical medicinal chemistry workflow, beginning with a lead
compound and progressing through iterative cycles of synthesis and biological testing to
identify a candidate with an optimized pharmacological profile.
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A simplified workflow for the discovery of J-104129.
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Quantitative Pharmacological Data

The pharmacological profile of J-104129 is characterized by its high affinity and selectivity for
the M3 muscarinic receptor. The following tables summarize the key quantitative data obtained
from various in vitro and in vivo studies.

Receptor Subtype Ki (nM) Source
Human M1 19 [2]
Human M2 490 [2]
Human M3 4.2 [2]

Assay Agonist KB (nM) Source
Isolated Rat Trachea )
Acetylcholine 3.3 [2]
(M3)
Isolated Rat Right _
Acetylcholine 170 [2]

Atria (M2)

Table 3: In Vivo Efficacy of J-104129

Animal Model Endpoint ED50 (mgl/kg, oral) Source

Inhibition of ACh-
Anesthetized Rats induced 0.58 [1]
bronchoconstriction

Stereoselective Synthesis

A key aspect of the development of J-104129 was the establishment of a diastereoselective
synthetic route to obtain the desired (R)-enantiomer in high purity.[3] The synthesis hinges on a
Michael addition of an enolate generated from a cis-chiral dioxolane to cyclopentenone.[3]
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Synthetic Scheme Overview

The following diagram outlines the key steps in the diastereoselective synthesis of the
carboxylic acid precursor to J-104129.
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Key steps in the diastereoselective synthesis of the J-104129 precursor.

Experimental Protocols

While the complete, detailed experimental procedures are proprietary, this section outlines the
general methodologies employed for the key assays based on standard practices in the field.

Receptor Binding Assay (Filtration Method)

This protocol describes a competitive radioligand binding assay to determine the affinity of J-
104129 for muscarinic receptor subtypes.

o Materials:

(¢]

Cell membranes expressing human M1, M2, or M3 receptors.

[¢]

Radioligand (e.g., [3H]-N-methylscopolamine).

[¢]

J-104129 (unlabeled competitor).

[e]

Assay buffer (e.g., 50 mM Tris-HCI, 5 mM MgCI2, pH 7.4).

Glass fiber filters.

o

[¢]

Scintillation cocktail.
e Procedure:

o Incubate cell membranes with a fixed concentration of radioligand and varying
concentrations of J-104129 in the assay buffer.

o Allow the binding to reach equilibrium.

o Rapidly filter the incubation mixture through glass fiber filters to separate bound from free
radioligand.

o Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
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o Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity
using a scintillation counter.

o The concentration of J-104129 that inhibits 50% of the specific binding of the radioligand
(IC50) is determined.

o The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Isolated Tissue Functional Assay (Organ Bath)

This protocol outlines a method to assess the functional antagonist activity of J-104129 on

smooth muscle contraction.
o Materials:

o Rat trachea.

[¢]

Krebs-Henseleit solution (physiological salt solution), gassed with 95% 02 / 5% CO2.

Acetylcholine (ACh) as the contractile agonist.

[¢]

J-104129.

[e]

o

Organ bath setup with isometric force transducers.
e Procedure:

o Isolate the rat trachea and mount tracheal rings in an organ bath containing Krebs-
Henseleit solution at 37°C.

o Allow the tissue to equilibrate under a resting tension.

o Construct a cumulative concentration-response curve to ACh to determine the baseline

contractile response.

o Wash the tissue and incubate with a fixed concentration of J-104129 for a predetermined

period.
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o Construct a second cumulative concentration-response curve to ACh in the presence of J-
104129.

o The rightward shift in the concentration-response curve is used to calculate the KB value,
which represents the dissociation constant of the antagonist.

Signaling Pathway

J-104129 exerts its effect by blocking the signaling pathway initiated by the activation of the M3
muscarinic receptor. This G-protein coupled receptor (GPCR) primarily signals through the
Gqg/G11 pathway.
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M3 muscarinic receptor signaling pathway and the inhibitory action of J-104129.
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Conclusion

J-104129 is a highly potent and selective M3 muscarinic receptor antagonist that emerged from
a well-designed drug discovery program. Its pharmacological profile, characterized by high M3
affinity and selectivity over M2 receptors, translates to in vivo efficacy in preclinical models of
bronchoconstriction. The development of a stereoselective synthesis ensures the production of
the active (R)-enantiomer. These attributes make J-104129 a significant compound in the study
of muscarinic receptor pharmacology and a potential therapeutic agent for respiratory
diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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